1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Catalytic Activity and Coordination Chemistry
Olefin Epoxidation Catalysts : Compounds similar to 1,4-diazepane derivatives have been investigated for their catalytic abilities, particularly in olefin epoxidation reactions. These studies highlight the role of ligand Lewis basicity and manganese(III) complexes' reactivity, providing valuable insights into designing efficient catalysts for epoxidation processes (Sankaralingam & Palaniandavar, 2014).
Coordination Polymers for Sensing and Removal Applications : Research on metal-organic frameworks (MOFs) involving thiophene-functionalized ligands, analogous to the thiazolyl groups in 1,4-diazepane derivatives, demonstrates their potential in environmental sensing and pollutant removal. These frameworks exhibit selective luminescence sensing capabilities for heavy metals and organic pollutants, as well as efficient adsorption properties for pesticide removal (Zhao et al., 2017).
Luminescence Sensing
- Environmental Contaminant Detection : The development of MOFs based on thiophene and related heterocyclic ligands points to the utility of diazepane derivatives in detecting environmental contaminants. These materials can selectively sense and signal the presence of hazardous substances like mercury, copper, and chromium through changes in their luminescent properties, showcasing their application in environmental monitoring and safety (Zhao et al., 2017).
Chemical Synthesis and Reactivity
- Novel Organic Syntheses : Research on compounds structurally related to 1,4-diazepanes explores their synthesis and reactivity. For example, studies on the preparation of bis(chlorine)-1,4-diazabicyclo[2.2.2]octane as an efficient oxidant for converting alcohols to carbonyl compounds under microwave irradiation highlight the versatility of diazepane and its derivatives in organic synthesis (Tajbakhsh & Habibzadeh, 2006).
Advanced Material Development
- Metal-Organic Frameworks (MOFs) : The creation of MOFs utilizing thiophene-functionalized dicarboxylates showcases the potential of incorporating diazepane derivatives into advanced materials. These MOFs' abilities in luminescence sensing and pesticide adsorption indicate a promising avenue for developing new materials for environmental remediation and monitoring (Zhao et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, the core structure of this compound, have been found to affect a variety of biochemical pathways. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Pharmacokinetics
The study of admet properties is a crucial aspect of evaluating the pharmacological potential of a compound .
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N4S2/c14-12-16-6-10(20-12)8-18-2-1-3-19(5-4-18)9-11-7-17-13(15)21-11/h6-7H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCCHDYWKSTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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